molecular formula C10H14Cl2N2O2S B14011372 Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- CAS No. 24336-65-0

Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)-

Cat. No.: B14011372
CAS No.: 24336-65-0
M. Wt: 297.20 g/mol
InChI Key: NGUDJWIMTMHFID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through crystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide,4-amino-n,n-bis(2-hydroxyethyl)-: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.

    Benzenesulfonamide,4-amino-n,n-bis(2-methoxyethyl)-: Contains methoxyethyl groups instead of chloroethyl groups.

    Benzenesulfonamide,4-amino-n,n-bis(2-cyanoethyl)-: Features cyanoethyl groups instead of chloroethyl groups.

Uniqueness

Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- is unique due to its chloroethyl groups, which confer distinct chemical reactivity and biological activity. The presence of these groups enhances its potential as an anticancer and antimicrobial agent, making it a valuable compound for further research and development .

Properties

CAS No.

24336-65-0

Molecular Formula

C10H14Cl2N2O2S

Molecular Weight

297.20 g/mol

IUPAC Name

4-amino-N,N-bis(2-chloroethyl)benzenesulfonamide

InChI

InChI=1S/C10H14Cl2N2O2S/c11-5-7-14(8-6-12)17(15,16)10-3-1-9(13)2-4-10/h1-4H,5-8,13H2

InChI Key

NGUDJWIMTMHFID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

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